molecular formula C13H10ClNO3S B14956082 N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]thiophene-2-carboxamide

N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]thiophene-2-carboxamide

Cat. No.: B14956082
M. Wt: 295.74 g/mol
InChI Key: YUPVOIMBSNBPOX-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]thiophene-2-carboxamide typically involves the reaction of 4-chlorobenzaldehyde with thiophene-2-carboxylic acid. The reaction proceeds through a series of steps including condensation, reduction, and acylation. Common reagents used in these reactions include sodium borohydride for reduction and acetic anhydride for acylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide: Lacks the 4-chlorophenyl and hydroxy groups.

    N-(4-chlorophenyl)thiophene-2-carboxamide: Lacks the hydroxy group.

    N-[2-(4-chlorophenyl)-2-oxoethyl]thiophene-2-carboxamide: Lacks the hydroxy group.

Uniqueness

N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]thiophene-2-carboxamide is unique due to the presence of both the 4-chlorophenyl and hydroxy groups.

Properties

Molecular Formula

C13H10ClNO3S

Molecular Weight

295.74 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]thiophene-2-carboxamide

InChI

InChI=1S/C13H10ClNO3S/c14-9-5-3-8(4-6-9)11(16)13(18)15-12(17)10-2-1-7-19-10/h1-7,13,18H,(H,15,17)

InChI Key

YUPVOIMBSNBPOX-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)NC(C(=O)C2=CC=C(C=C2)Cl)O

Origin of Product

United States

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